1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol
Description
1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol is a bicyclic alcohol characterized by a cyclobutane ring substituted with a hydroxyl group and an ethyl chain terminating in an oxirane (epoxide) ring. ethyl) . The molecular formula is tentatively estimated as C₈H₁₄O₂, assuming the cyclobutanol (C₄H₇OH) core is connected to a -CH₂CH₂-oxiran-2-yl moiety (C₃H₅O).
Key structural features include:
- Cyclobutanol ring: A strained four-membered ring that may influence reactivity and stability.
- Ethyl-oxirane substituent: The epoxide group offers sites for ring-opening reactions, while the ethyl spacer modulates steric and electronic effects.
Properties
IUPAC Name |
1-[2-(oxiran-2-yl)ethyl]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-8(3-1-4-8)5-2-7-6-10-7/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIFATMNTJILJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCC2CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with an epoxide, such as ethylene oxide, under basic conditions. The reaction proceeds through the nucleophilic attack of the cyclobutanone on the epoxide, resulting in the formation of the desired product. Commonly used bases for this reaction include sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of cyclobutanol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclobutanol derivatives
Substitution: Halogenated cyclobutanol derivatives
Scientific Research Applications
1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights critical distinctions between 1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol and related compounds:
Substituent Length and Reactivity
- Ethyl vs. Methyl Epoxide Linkers: The ethyl chain in the target compound may enhance solubility in nonpolar solvents compared to the methyl analog (C₇H₁₂O₂) due to increased hydrophobicity.
- Thermal Stability : Analogous epoxide-containing compounds, such as the imidazolium-based ionic liquid in , exhibit high decomposition temperatures (~346°C) and low glass transition temperatures (-32°C) due to the oxirane group’s stability . Similar thermal behavior is expected for the target compound.
Ring Size Effects
- Cyclobutanol vs. Cyclopentanol: The cyclobutanol ring’s higher strain may increase reactivity in ring-opening or functionalization reactions compared to cyclopentanol derivatives. For example, 1-(Oxiran-2-yl)cyclopentan-1-ol likely benefits from reduced ring strain, favoring thermal stability .
Functional Group Influence
- Epoxide vs. Amino Groups: The amino-substituted cyclopentanol () demonstrates versatility in pharmaceutical applications, whereas the target compound’s epoxide group is more suited for polymerization or crosslinking, similar to Bn-MPO in .
Biological Activity
1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological interactions, mechanisms of action, and relevant case studies, highlighting its significance as a chemical entity in various applications.
Synthesis
The synthesis of this compound typically involves the reaction of cyclobutanone with an epoxide, such as ethylene oxide, under basic conditions. Common bases used include sodium hydroxide or potassium hydroxide. The reaction proceeds through a nucleophilic attack, resulting in the formation of the desired product.
Synthetic Route Overview
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Cyclobutanone + Ethylene Oxide | Basic conditions (NaOH or KOH) |
| 2 | Purification | Distillation or crystallization |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to alterations in the structure and function of proteins and other biomolecules, influencing various biological pathways.
Potential Therapeutic Properties
Research has indicated that this compound may exhibit therapeutic properties, particularly in the following areas:
Antibacterial Studies
A study evaluating the antibacterial properties of compounds similar to this compound demonstrated significant activity against various bacterial strains. The bioactivity was assessed using standard microbiological techniques, revealing that certain structural modifications enhanced their efficacy .
Skin Permeation Enhancement
Another relevant study examined compounds related to cyclobutane derivatives and their effects on skin permeation. It was found that modifications similar to those seen in this compound could improve the delivery of therapeutic agents across biological membranes, suggesting potential applications in transdermal drug delivery systems .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
